Hydroxyectoin

Desiccation protection Glass-forming properties Solid-state stabilization

Standard stabilizers like ectoine and trehalose fail under extreme pH (≤5 or ≥12) or elevated temperatures (≥65°C), compromising enzyme integrity in industrial biocatalysis and biopharmaceutical processing. Hydroxyectoin uniquely preserves enzymatic activity under these harsh conditions where conventional stabilizers provide no protection. • Tg 87°C vs. ectoine's 47°C - preferred solid-state stabilizer for freeze-dried protein therapeutics and vaccine formulations • Increases protein melting temperature by >12 K with 10.6 kJ/mol stability gain at room temperature • Dose-sparing advantage: effective at 50 mg/kg vs. ectoine's 100 mg/kg in intestinal barrier models

Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
CAS No. 165542-15-4
Cat. No. B191498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyectoin
CAS165542-15-4
Synonyms(4S,5S)-5-Hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid;  THP(A)
Molecular FormulaC6H10N2O3
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESCC1=NCC(C(N1)C(=O)O)O
InChIInChI=1S/C6H10N2O3/c1-3-7-2-4(9)5(8-3)6(10)11/h4-5,9H,2H2,1H3,(H,7,8)(H,10,11)/t4-,5-/m0/s1
InChIKeyKIIBBJKLKFTNQO-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyectoin (CAS 165542-15-4) – Compatible Solute for Biopharmaceutical and Cosmetic Stabilization


Hydroxyectoin (S,S-1,4,5,6-tetrahydro-2-methyl-5-hydroxy-pyrimidine-4-carboxylate) is a hydroxylated derivative of ectoine, belonging to the class of compatible solutes (extremolytes) synthesized by halophilic microorganisms in response to osmotic and thermal stress [1]. It is a low-molecular-weight zwitterionic organic osmolyte that stabilizes proteins, lipid membranes, and whole cells without interfering with cellular metabolism [2]. Its defining structural feature—a single additional hydroxyl group relative to ectoine—confers distinct biophysical properties including enhanced glass-forming capacity and stronger intermolecular hydrogen bonding, which directly impact its functional performance in desiccation protection and enzyme stabilization applications [3].

1
Selection Context

Compatible solute for protein and lipid membrane stabilization research

2
Workflow Fit

Lyophilized formulation, enzyme protection, and thermodynamic stability studies

3
Key Differentiator

Hydroxylated extremolyte with reported enhanced glass-forming capacity

Hydroxyectoin vs. Ectoine: Why Functional Substitution Is Not Straightforward


Although hydroxyectoin and ectoine share a common biosynthetic pathway and differ by only a single hydroxyl group, this subtle structural modification produces non-trivial differences in material properties and stress-protection profiles that preclude simple interchangeability in formulation [1]. Hydroxyectoin exhibits a glass transition temperature (Tg) of 87°C versus ectoine's 47°C, fundamentally altering its behavior as a solid-state protectant [2]. Under certain thermal stress conditions, hydroxyectoin can destabilize specific proteins (e.g., lysozyme during accelerated thermal storage at 55°C) whereas ectoine may provide stabilization, or vice versa depending on the stress regime [3]. These context-dependent functional divergences underscore that selection between these two extremolytes requires application-specific validation rather than assumption of functional equivalence.

Hydroxyectoin and ectoine differ by a single hydroxyl group, yet their material properties and stress-protection profiles may not transfer directly. Application-specific validation is recommended before substitution.

Target Product
Hydroxyectoin

Reported Tg ~87°C; may support solid-state desiccation protection and high-temperature enzyme stabilization workflows.

Common Substitute
Ectoine

Reported Tg ~47°C; stabilization profile may shift under thermal stress or specific protein contexts.

Context-dependent protection: stress type and protein identity may alter stabilization outcome

Hydroxyectoin (CAS 165542-15-4): Quantitative Comparative Evidence for Scientific Selection


Glass Transition Temperature: Hydroxyectoin vs. Ectoine for Solid-State Desiccation Protection

Hydroxyectoin demonstrates a significantly higher glass transition temperature (Tg) than ectoine, a critical parameter for solid-state stabilization of biomolecules and cells during drying and long-term storage. This property is directly attributable to the additional hydroxyl group, which enables stronger intermolecular hydrogen bonding and prevents crystallization into an ordered lattice that would otherwise expose embedded biomolecules to damaging interactions [1].

Glass Transition
Head-to-head
Tg: 87°C vs. Ectoine 47°C (ΔTg = +40°C)
Supports solid-state stabilization review
DSC analysis; higher Tg may maintain amorphous state at ambient storage
Desiccation protection Glass-forming properties Solid-state stabilization Anhydrobiotic engineering

pH-Stress Enzyme Stabilization: Hydroxyectoin vs. Ectoine and Trehalose Using Xylanase Model

In a direct comparative study using recombinant Bacillus halodurans xylanase as a model enzyme, hydroxyectoin provided markedly superior stabilization against pH stress compared to ectoine and trehalose. The study quantified residual enzymatic activity following thermal incubation under acidic (pH 5) and alkaline (pH 12) conditions, demonstrating that hydroxyectoin substantially outperformed both comparators at preserving enzyme function [1].

pH-Stress Enzyme Protection
Head-to-head
pH 5: 86% residual activity; pH 12: 89% (50 mM, 10 h, 50°C)
Supports pH-stress enzyme stabilization context
Xylanase model; reported higher protection vs. ectoine and trehalose
Enzyme stabilization pH stress Industrial biocatalysis Compatible solute screening

High-Temperature Enzyme Stabilization: Hydroxyectoin vs. Ectoine and Trehalose Under Severe Thermal Stress

Under elevated temperature conditions (65°C) that rapidly inactivate enzymes, hydroxyectoin demonstrated unique protective capacity that was absent with ectoine or trehalose. The study quantified residual xylanase activity after prolonged thermal challenge at 65°C, revealing that hydroxyectoin was the sole additive capable of preserving detectable enzymatic function under this severe thermal regime [1].

High-Temperature Protection
Head-to-head
~40% activity retained at 65°C, 5 h; ectoine/trehalose: 0%
Supports high-temperature enzyme protection context
Xylanase at pH 10; unique protection where comparators failed
Thermostability Enzyme preservation High-temperature biocatalysis Process stabilization

Thermodynamic Protein Stabilization: Hydroxyectoin (β-Hydroxyectoine) vs. Betaine Using RNase A Model

Using differential scanning calorimetry (DSC) with bovine ribonuclease A (RNase A) as a model protein, β-hydroxyectoine (hydroxyectoin) demonstrated substantial thermodynamic stabilization, increasing the protein's melting temperature and conferring a significant stability increase at room temperature. This effect was quantified and compared against betaine, another common osmolyte stabilizer [1].

Thermodynamic Stability
Head-to-head
ΔTm >12 K; stability increase 10.6 kJ/mol at RT (3 M)
Supports protein thermodynamic stability review
RNase A DSC model; compared vs. betaine
Protein thermodynamics Melting temperature Differential scanning calorimetry Biopharmaceutical formulation

Context-Dependent Protein Stabilization/Destabilization: Hydroxyectoin vs. Ectoine, Betaine, and Trehalose with Lysozyme

Comparative analysis of lysozyme stability under two distinct thermal stress regimes revealed that hydroxyectoin's protective effect is highly context-dependent, contrasting with the behavior of ectoine, betaine, and trehalose. Under short heat shock (70°C, 10 min), hydroxyectoin provided no significant protection, whereas betaine, trehalose, and ectoine were protective. Conversely, under accelerated thermal storage (55°C, 4 weeks), hydroxyectoin actively destabilized lysozyme, an effect shared with ectoine, betaine, and trehalose, while firoin alone acted as a stabilizer [1].

Stress-Profile Dependence
Context-dependent
Heat shock (70°C): no significant protection; accelerated (55°C, 4 wk): destabilized lysozyme
Stress-profile validation context
Lysozyme model; protection is not universal across stress regimes
Protein formulation Thermal stability Stress-specific protection Excipient screening

In Vivo Efficacy in Inflammatory Bowel Disease Model: Hydroxyectoin vs. Ectoine Dose-Response Comparison

In a rat model of TNBS-induced colitis, both hydroxyectoin (5α-hydroxyectoine) and ectoine were evaluated for their ability to treat established inflammatory bowel disease. The study identified optimal oral dosing that maximally reduced ulcerative lesions and normalized inflammatory markers, revealing that hydroxyectoin achieved its best therapeutic effect at a lower dose than ectoine [1].

Intestinal Barrier Model
Head-to-head
50 mg/kg oral dose reported maximal model response vs. ectoine 100 mg/kg
Reported model-response context
Rat TNBS-colitis model; endpoints: ulcerative lesions, MPO, TNFα, IL-1β
Inflammatory bowel disease Intestinal barrier In vivo pharmacology Therapeutic osmolytes

Hydroxyectoin (CAS 165542-15-4): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Lyophilized Biopharmaceutical Formulations Requiring Elevated Glass Transition Temperature

Hydroxyectoin's Tg of 87°C (versus ectoine's 47°C) makes it the preferred solid-state stabilizer for freeze-dried protein therapeutics, vaccine formulations, and diagnostic enzymes requiring storage stability at ambient or elevated temperatures. The higher Tg ensures the formulation remains in an amorphous glassy state, preventing crystallization-induced damage to the active pharmaceutical ingredient during shipping and long-term storage [1].

Industrial Biocatalysis Under Extreme pH and High-Temperature Conditions

Hydroxyectoin should be selected as the enzyme stabilizer for industrial processes operating at extreme pH (≤5 or ≥12) or elevated temperatures (≥65°C). Comparative data show that hydroxyectoin uniquely preserves enzymatic activity under conditions where ectoine and trehalose provide no protection. This is particularly relevant for xylanase-catalyzed biomass processing, high-temperature detergent enzyme formulations, and thermophilic biocatalytic conversions where standard stabilizers fail [1].

Liquid Protein Therapeutics Requiring Enhanced Thermodynamic Stability

For aqueous biopharmaceutical formulations containing thermolabile proteins, hydroxyectoin provides a significant thermodynamic stabilization effect, increasing the melting temperature of model proteins by >12 K and conferring 10.6 kJ/mol stability increase at room temperature. This justifies its inclusion as an excipient in liquid formulations of monoclonal antibodies, therapeutic enzymes, or cytokines where thermal denaturation during manufacturing, storage, or administration is a critical quality concern [1].

Intestinal Barrier Stabilization with Dose-Sparing Formulation Strategy

Based on in vivo efficacy data demonstrating that hydroxyectoin achieves maximal therapeutic effect at 50 mg/kg compared to ectoine's 100 mg/kg in an experimental colitis model, hydroxyectoin offers a dose-sparing advantage for oral formulations targeting intestinal barrier function. This supports its selection over ectoine for pharmaceutical development in inflammatory bowel disease, irritable bowel syndrome, or other conditions involving compromised gut barrier integrity where lower active ingredient loading may reduce manufacturing costs or improve patient compliance [1].

Application
Selection Property
Validation Focus
Lyophilized formulation stabilization
Glass-transition temperature
Amorphous-state stability during storage
Enzyme stabilization under pH/temperature stress
Stress-condition enzyme protection
Residual activity endpoints
Protein thermodynamic stability studies
Melting-temperature shift
ΔTm and ΔΔG quantification
Intestinal barrier model research
Dose-response model context
Barrier integrity and inflammatory endpoints

All applications require validation under end-use conditions. Class-level osmolyte behavior may not predict stress-specific outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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